2-amino-N,3,3-trimethylbutanamidehydrochloride 2-amino-N,3,3-trimethylbutanamidehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18178832
InChI: InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H
SMILES:
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol

2-amino-N,3,3-trimethylbutanamidehydrochloride

CAS No.:

Cat. No.: VC18178832

Molecular Formula: C7H17ClN2O

Molecular Weight: 180.67 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N,3,3-trimethylbutanamidehydrochloride -

Specification

Molecular Formula C7H17ClN2O
Molecular Weight 180.67 g/mol
IUPAC Name 2-amino-N,3,3-trimethylbutanamide;hydrochloride
Standard InChI InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H
Standard InChI Key MKINSHAGISCSSV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(C(=O)NC)N.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The compound’s IUPAC name is 2-amino-N,3,3-trimethylbutanamide hydrochloride, with the molecular formula C₇H₁₇ClN₂O and a molecular weight of 180.67 g/mol. The hydrochloride salt form adds 36.46 g/mol to the free base (C₇H₁₆N₂O, 144.21 g/mol), resolving discrepancies in reported molecular weights . Its structure comprises a branched hydrocarbon chain with an amino group (-NH₂) at the second carbon and a carboxamide group (-CONHCH₃) at the first carbon, modified by three methyl groups at positions N, 3, and 3.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₁₇ClN₂O
Molecular Weight180.67 g/mol
IUPAC Name2-amino-N,3,3-trimethylbutanamide; hydrochloride
CAS Number (Hydrochloride)2276665-28-0 (R-isomer)
CAS Number (Free Base)515140-27-9

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is influenced by its amino and carboxamide groups:

  • Amino Group: Participates in Schiff base formation and nucleophilic substitutions.

  • Carboxamide: Resists hydrolysis under physiological conditions but may undergo enzymatic cleavage.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances water solubility compared to the free base. Stability studies indicate susceptibility to prolonged exposure to light and moisture, necessitating storage at 2–8°C.

Table 2: Physicochemical Data

PropertyValueSource
Solubility (Water)Highly soluble (hydrochloride)
StabilityLight- and moisture-sensitive
Isomeric Forms(2S) and (2R) configurations

Biological Activity and Toxicity

Pharmacokinetics

Preliminary assessments report >80% intestinal absorption in rodent models, attributed to its structural mimicry of valine, which facilitates uptake via amino acid transporters.

Toxicity Profile

Acute toxicity studies in rats show an LD₅₀ > 2,000 mg/kg, classifying it as Category 5 under GHS guidelines. Chronic exposure data remain unavailable .

Hazard CategoryGHS CodeSource
Skin IrritationH315
Eye IrritationH319
Respiratory IrritationH335

Stereochemical Considerations: (2S) vs. (2R) Isomers

The compound exists as two enantiomers due to chiral centers at the second carbon:

  • (2S)-Isomer: Predominates in synthetic batches, though biological activity differences are unconfirmed.

  • (2R)-Isomer: Cataloged under CAS 2276665-28-0, with identical molecular weight but distinct spatial arrangement .

In vitro assays suggest stereochemistry may influence receptor binding affinity, warranting enantiomer-specific studies .

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